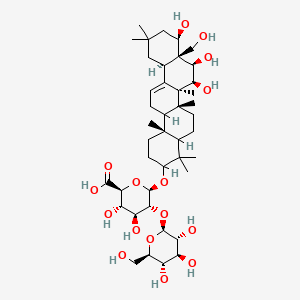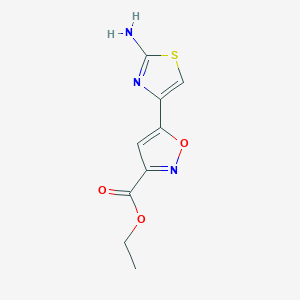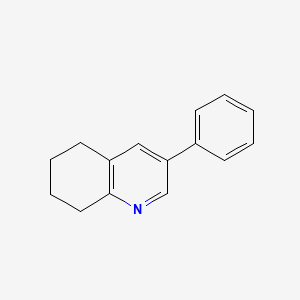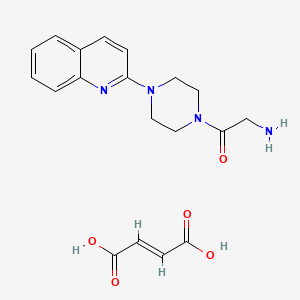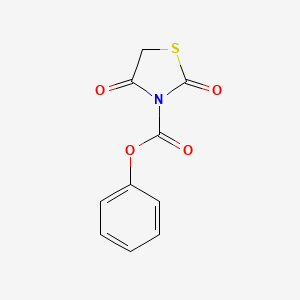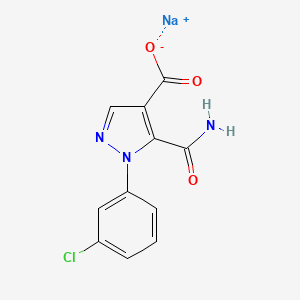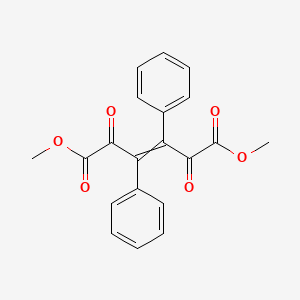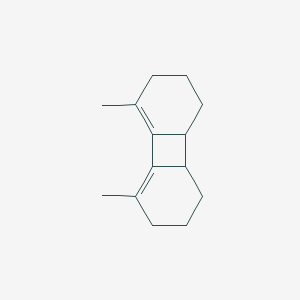
4-Trimethylsilanylbut-3-yn-1-ol triflate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Trimethylsilanylbut-3-yn-1-ol triflate is an organosilicon compound that features a triflate group attached to a 4-trimethylsilanylbut-3-yn-1-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trimethylsilanylbut-3-yn-1-ol triflate typically involves the reaction of 4-Trimethylsilanylbut-3-yn-1-ol with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the triflate ester. The general reaction scheme is as follows:
4-Trimethylsilanylbut-3-yn-1-ol+Trifluoromethanesulfonic anhydride→4-Trimethylsilanylbut-3-yn-1-ol triflate+By-products
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of rigorous purification techniques to ensure product purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Trimethylsilanylbut-3-yn-1-ol triflate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The triflate group is an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki and Heck coupling reactions, which are valuable for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases such as potassium carbonate or cesium carbonate to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an amine derivative, while a Suzuki coupling reaction would produce a biaryl compound.
Wissenschaftliche Forschungsanwendungen
4-Trimethylsilanylbut-3-yn-1-ol triflate has several scientific research applications:
Synthetic Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: The compound’s unique reactivity makes it useful in the development of novel materials with specific properties.
Biological Research: It can be used to modify biomolecules, potentially leading to new therapeutic agents.
Industrial Applications: Its reactivity and stability make it suitable for use in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Trimethylsilanylbut-3-yn-1-ol triflate primarily involves its role as a leaving group in nucleophilic substitution reactions. The triflate group, being highly electron-withdrawing, stabilizes the transition state and facilitates the departure of the leaving group. This makes the compound highly reactive and efficient in various organic transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tosylates: Tosylates are similar in that they also serve as good leaving groups in nucleophilic substitution reactions. triflates are generally more reactive due to
Eigenschaften
CAS-Nummer |
108836-28-8 |
|---|---|
Molekularformel |
C8H13F3O3SSi |
Molekulargewicht |
274.33 g/mol |
IUPAC-Name |
4-trimethylsilylbut-3-ynyl trifluoromethanesulfonate |
InChI |
InChI=1S/C8H13F3O3SSi/c1-16(2,3)7-5-4-6-14-15(12,13)8(9,10)11/h4,6H2,1-3H3 |
InChI-Schlüssel |
YDWRIEOEYGDPSX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CCCOS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






